3-[(2-Hydroxybenzyl)amino]phenol
Description
3-[(2-Hydroxybenzyl)amino]phenol is an aromatic amine derivative characterized by a phenol core substituted with a 2-hydroxybenzylamino group at the 3-position. Its structure combines phenolic and benzylamine moieties, enabling diverse chemical interactions, including hydrogen bonding and metal coordination. The compound is synthesized via nucleophilic substitution or condensation reactions involving 2-hydroxybenzylamine and substituted phenols .
Key applications include:
- Corrosion Inhibition: Demonstrated efficacy as a corrosion inhibitor for mild steel in acidic environments, attributed to its adsorption on metal surfaces via lone electron pairs from the hydroxyl and amine groups .
- Coordination Chemistry: The hydroxybenzylamino group facilitates metal chelation, making it a candidate for synthesizing ligands in radiopharmaceuticals or anticancer agents .
Properties
CAS No. |
782-75-2 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-3-5-11(8-12)14-9-10-4-1-2-7-13(10)16/h1-9,15-16H |
InChI Key |
UALRWOGQNILXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-aminophenol. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may include steps for solvent recovery and recycling to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Scientific Research Applications
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The azomethine group plays a crucial role in the coordination with metal ions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural Analogues
The compound’s core structure is compared to derivatives with varying substituents (Table 1).
Table 1: Structural Comparison of 3-[(2-Hydroxybenzyl)amino]phenol and Analogues
| Compound Name | Substituents/Modifications | Key Features | Applications | References |
|---|---|---|---|---|
| This compound | -OH at 2-position of benzyl; -NH- at 3-phenol | Hydrogen bonding via phenolic OH and amine; planar aromatic system | Corrosion inhibition, metal chelation | |
| 2-[(2-Hydroxybenzyl)amino]benzonitrile | -CN replaces -OH at phenol 3-position | Electron-withdrawing cyano group enhances adsorption on metal surfaces | Enhanced corrosion inhibition | |
| 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid | -SO3H replaces phenol -OH | Increased acidity and solubility; proton conduction in thermal switches | Proton exchange membranes | |
| 2,4-Di-tert-butyl-6-({2-(dimethylamino)ethylamino}methyl)-phenol | Bulky tert-butyl groups; dimethylaminoethyl chain | Steric hindrance alters conformation; stabilizes via C–H⋯π interactions | Ligand for high-oxidation-state metals |
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN in 2-[(2-Hydroxybenzyl)amino]benzonitrile) improve corrosion inhibition by strengthening metal surface adsorption .
- Bulky Substituents (e.g., tert-butyl groups in ’s compound) reduce conformational flexibility but enhance stability in coordination complexes .
- Acidic Modifications (e.g., -SO3H in 4-[(2-Hydroxybenzyl)amino]benzenesulfonic acid) enable applications in proton-conducting materials .
Functional Comparisons
A. Corrosion Inhibition this compound and its analogues inhibit corrosion via adsorption on mild steel. Comparative studies suggest:
- Efficiency: The parent compound shows moderate inhibition, while cyano-substituted derivatives exhibit higher efficiency due to stronger electron-withdrawing effects .
- Mechanism : Inhibition correlates with electron density at the amine group and aromatic ring planarity, which enhance adsorption .
C. Coordination Chemistry
- Ligand Design: this compound’s N,O-donor set is less versatile than polydentate ligands like N,N,N′-tris(2-hydroxybenzyl)-1,2-diaminoethane (used in ), which form stable MnIII or TcIII complexes .
- Hydrogen Bonding: Intramolecular O–H⋯N bonds in this compound stabilize its conformation, whereas bifurcated hydrogen bonds in ’s compound enable unique crystal packing .
Application-Specific Comparisons
Table 2: Application-Based Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
